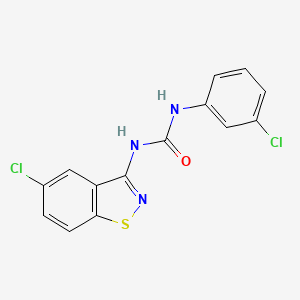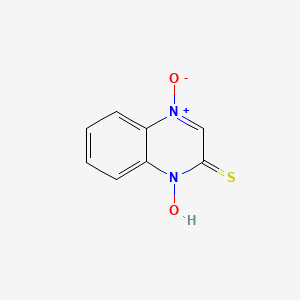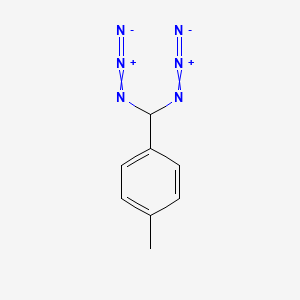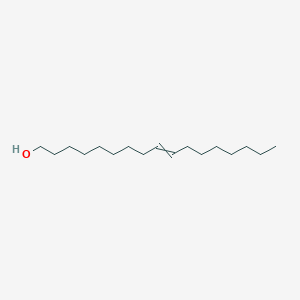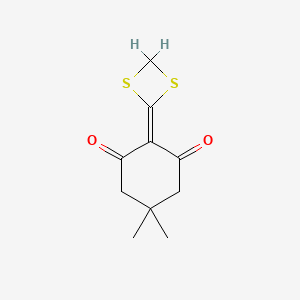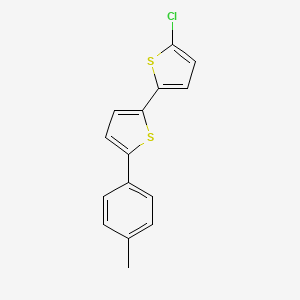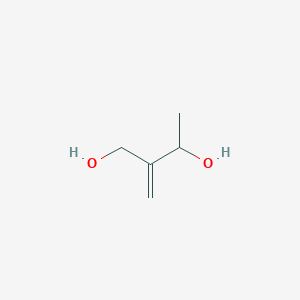
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound. It belongs to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings. This compound is a synthetic auxin plant hormone, widely used in agriculture and horticulture for its growth-regulating properties .
Preparation Methods
The industrial preparation of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Specific conditions and reagents can reduce the compound, although detailed reduction pathways are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, where different substituents can replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in plant biology to study growth regulation and hormone signaling pathways.
Industry: The compound is used in the production of agricultural chemicals, including herbicides and growth regulators
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. This leads to various physiological responses, such as cell elongation, root initiation, and fruit development .
Comparison with Similar Compounds
1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups. Similar compounds include:
Indole-3-acetic acid: Another synthetic auxin with similar growth-regulating properties.
2-Naphthylacetic acid: A closely related compound with a similar naphthalene moiety but different substituents
These compounds share similar applications in agriculture and research but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
104293-66-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[(1R,4aS,8S,8aS)-8-hydroxy-2,5,8a-trimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)6-12(16)14(19)15(10,3)11(8)7-13(17)18/h4,6,10-11,14,19H,5,7H2,1-3H3,(H,17,18)/t10-,11+,14+,15-/m0/s1 |
InChI Key |
GJUYHRBCUORZIG-DRABBMOASA-N |
Isomeric SMILES |
CC1=CC[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]1CC(=O)O)C)O)C |
Canonical SMILES |
CC1=CCC2C(=CC(=O)C(C2(C1CC(=O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


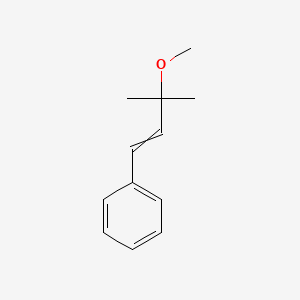
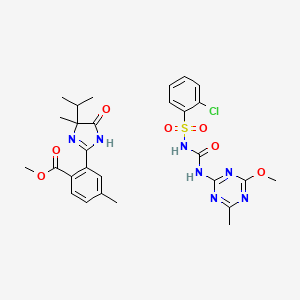
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

